molecular formula C14H23BO3 B3267536 (4-((2-Ethylhexyl)oxy)phenyl)boronic acid CAS No. 452369-36-7

(4-((2-Ethylhexyl)oxy)phenyl)boronic acid

Cat. No.: B3267536
CAS No.: 452369-36-7
M. Wt: 250.14 g/mol
InChI Key: OWLBTEQLJFILRC-UHFFFAOYSA-N
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Description

(4-((2-Ethylhexyl)oxy)phenyl)boronic acid (CAS 452369-36-7) is a high-value aryl boronic acid derivative serving as a critical building block in advanced organic synthesis and materials science research. This compound is characterized by its boronic acid functional group, which is known for its role as a mild Lewis acid and its ability to form reversible covalent bonds with diols and other nucleophiles . The 2-ethylhexyloxy chain attached to the phenyl ring enhances the compound's lipophilicity, influencing its solubility and overall physicochemical properties, making it particularly useful in tailoring the characteristics of final products . Its primary research application is as a key reagent in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . In this role, it enables the formation of new carbon-carbon bonds to construct biaryl systems, a fundamental transformation in the development of pharmaceuticals, organic electronics, and functional materials. The dynamic nature of boronic acids also opens avenues in emerging scientific fields. They are integral to Dynamic Covalent Chemistry (DCvC), facilitating the creation of stimuli-responsive materials such as vitrimers and self-healing polymers . Furthermore, the boronic acid moiety allows for the development of iminoboronates and other reversible conjugates, which are exploited in chemical biology for bioconjugation, sensor development, and the selective recognition of biomolecules . Supplied with a minimum purity of 99% , this reagent is designed for reliable performance in rigorous research environments. It is intended For Research Use Only and is not approved for human, veterinary diagnostic, or therapeutic applications.

Properties

IUPAC Name

[4-(2-ethylhexoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO3/c1-3-5-6-12(4-2)11-18-14-9-7-13(8-10-14)15(16)17/h7-10,12,16-17H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLBTEQLJFILRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC(CC)CCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734605
Record name {4-[(2-Ethylhexyl)oxy]phenyl}boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452369-36-7
Record name {4-[(2-Ethylhexyl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 4 2 Ethylhexyl Oxy Phenyl Boronic Acid in Catalytic Transformations

Fundamental Reactivity Principles of Arylboronic Acids in Cross-Coupling

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. The reactivity of arylboronic acids, including (4-((2-Ethylhexyl)oxy)phenyl)boronic acid, is governed by a series of well-established principles. The general catalytic cycle for these transformations, particularly the renowned Suzuki-Miyaura coupling, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgacs.org

The process is initiated by the oxidative addition of an organic halide to a palladium(0) complex, which forms a palladium(II) species. acs.org Subsequently, in the crucial transmetalation step, the organic group from the boronic acid is transferred to the palladium(II) center. This step typically requires the activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex. nih.gov The final step is reductive elimination, where the two organic partners on the palladium(II) complex couple and are expelled as the final product, regenerating the palladium(0) catalyst to continue the cycle. acs.org

The electronic and steric properties of the arylboronic acid can significantly influence the reaction's efficiency. Electron-donating groups on the aromatic ring can enhance the nucleophilicity of the aryl group, potentially accelerating the transmetalation step. The this compound features an electron-donating alkoxy group, which is expected to increase its reactivity in cross-coupling reactions.

Detailed Analysis of Suzuki-Miyaura Cross-Coupling with this compound

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, and arylboronic acids like this compound are common coupling partners. This reaction's success lies in its tolerance of a wide range of functional groups, the commercial availability of boronic acids, and the relatively mild reaction conditions. rsc.org

The choice of the palladium pre-catalyst and the accompanying ligand is critical for achieving high efficiency and selectivity in Suzuki-Miyaura coupling reactions. While specific optimization studies for this compound are not extensively detailed in the provided search results, general principles for similar arylboronic acids can be applied.

Bulky and electron-rich phosphine (B1218219) ligands are known to significantly improve the performance of palladium catalysts. wikipedia.org Ligands such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) and PCy₃ (Tricyclohexylphosphine) are frequently employed to enhance the rates of both oxidative addition and reductive elimination. rsc.org These ligands stabilize the palladium(0) species and promote the formation of the active catalytic species. For instance, SPhos has been shown to be effective in the coupling of heteroaryl boronic acids and vinyl chlorides, minimizing side reactions like protodeboronation. rsc.orgnih.govsynarchive.com

The selection of the palladium pre-catalyst also plays a crucial role. Pre-catalysts like Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are commonly used in combination with phosphine ligands. nih.gov The choice between different pre-catalysts and ligands often depends on the specific substrates being coupled.

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Arylboronic Acids This table presents generally effective catalytic systems for arylboronic acids, which can be considered as a starting point for the optimization of reactions involving this compound.

Palladium Pre-catalyst Ligand Typical Loading (mol%) Notes
Pd(OAc)₂ SPhos 1-2 Effective for a broad range of aryl and heteroaryl couplings.
Pd₂(dba)₃ PCy₃ 1-2 Often used for challenging substrates, including aryl chlorides.

The choice of solvent and base is another critical parameter that dictates the success of a Suzuki-Miyaura coupling reaction. The base is essential for the activation of the boronic acid to form the more reactive boronate species, which is crucial for the transmetalation step. nih.gov

Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, stronger bases can accelerate the reaction but may not be compatible with base-sensitive functional groups.

The solvent system often consists of an organic solvent and an aqueous phase to dissolve the inorganic base. Common organic solvents include toluene, dioxane, and tetrahydrofuran (B95107) (THF). Biphasic systems are effective as they facilitate the interaction between the organic-soluble catalyst and substrates and the water-soluble base. In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can enhance the reaction rate in aqueous media.

Table 2: Common Solvent and Base Combinations for Suzuki-Miyaura Coupling This table provides examples of solvent and base systems that are generally effective for Suzuki-Miyaura reactions and could be adapted for this compound.

Solvent System Base Typical Conditions
Toluene / H₂O K₂CO₃ Biphasic system, often heated to 80-110 °C.
Dioxane / H₂O K₃PO₄ A common choice for a wide range of substrates.
THF / H₂O Cs₂CO₃ Often used for more challenging couplings.

The Suzuki-Miyaura coupling is known for its broad substrate scope. This compound, as a typical arylboronic acid, is expected to couple with a variety of organic halides and pseudohalides. The reactivity of the coupling partner generally follows the order: I > Br > OTf > Cl. nih.gov

Aryl Halides: Aryl iodides and bromides are excellent coupling partners and generally react under standard conditions. Aryl chlorides are more challenging due to the stronger C-Cl bond, often requiring more active catalyst systems with bulky, electron-rich ligands like SPhos or PCy₃.

Vinyl Halides: Vinyl halides are also effective coupling partners, leading to the formation of styrenyl derivatives. The stereochemistry of the double bond is typically retained during the reaction. rsc.orgnih.govsynarchive.com

Heteroaryl Halides: The coupling of heteroaryl halides can be more complex due to the potential for the heteroatom to coordinate to the palladium catalyst and inhibit its activity. However, with the appropriate choice of ligands and conditions, successful couplings can be achieved. illinois.edu For instance, SPhos has been shown to be effective in the coupling of heteroaryl boronic acids with vinyl chlorides. rsc.orgnih.govsynarchive.com

Limitations of the Suzuki-Miyaura coupling can include steric hindrance on either coupling partner, which can slow down the reaction. Additionally, substrates with certain functional groups that can poison the catalyst may require special considerations.

The transmetalation step is often the rate-determining step in the Suzuki-Miyaura catalytic cycle and has been the subject of extensive mechanistic studies. rsc.orgacs.orgnih.govillinois.edunih.gov While specific mechanistic investigations involving this compound are not detailed in the provided results, the general mechanism for arylboronic acids is well-understood.

The transmetalation is believed to proceed through the formation of an arylpalladium(II) boronate complex. acs.org The base plays a crucial role by converting the boronic acid into a more nucleophilic boronate anion ([ArB(OH)₃]⁻). This boronate then reacts with the arylpalladium(II) halide complex.

Two main pathways for transmetalation have been proposed:

The "boronate" pathway: The base reacts with the boronic acid to form a tetracoordinate boronate species, which then transfers its aryl group to the palladium center.

The "oxo-palladium" pathway: The base reacts with the palladium(II) complex to form a palladium-hydroxo or -alkoxo species, which then reacts with the neutral boronic acid.

Recent studies have provided evidence for the existence of pre-transmetalation intermediates containing Pd-O-B linkages, supporting the direct involvement of both the boronic acid and the base in this critical step. acs.orgillinois.edu The electron-donating alkoxy group in this compound would be expected to facilitate the transmetalation process by increasing the electron density on the aromatic ring.

Exploration of Other Cross-Coupling Reactions Involving the Compound (e.g., Negishi, Sonogashira, Heck if relevant in context)

While the Suzuki-Miyaura reaction is the most prominent application for arylboronic acids, the organic moiety can potentially be transferred to other organometallic reagents for use in different cross-coupling reactions.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgillinois.edunih.govorganic-chemistry.orgthermofisher.combeilstein-journals.org An organozinc reagent could potentially be prepared from this compound, although this is not a direct application. More commonly, the corresponding aryl halide would be converted to an organozinc species. The Negishi coupling is known for its high reactivity and tolerance of functional groups. wikipedia.orgnih.govbeilstein-journals.org

Sonogashira Coupling: The Sonogashira coupling is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govnih.govorganic-chemistry.orgresearchgate.net While arylboronic acids are not the direct coupling partners in the standard Sonogashira reaction, there have been reports of Sonogashira-type reactions where arylboronic acids are used in place of aryl halides, often in the presence of an oxidant. nih.govorganic-chemistry.org Therefore, this compound could potentially be used in such modified Sonogashira protocols to form arylalkynes.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Arylboronic acids are not the typical substrates for the Heck reaction.

The primary and most direct application of this compound in cross-coupling catalysis remains the Suzuki-Miyaura reaction.

Non-Cross-Coupling Reactions: Esterification, Dehydration, and Oxidation Pathways

While this compound is a valuable substrate in cross-coupling reactions, its reactivity extends to several other important non-cross-coupling transformations. These reactions, primarily involving the boronic acid moiety, include esterification, dehydration, and oxidation. Mechanistic understanding of these pathways is crucial for predicting substrate stability, reaction byproducts, and for the development of novel synthetic applications. This section explores the fundamental principles and mechanistic aspects of these transformations, drawing upon established research on analogous arylboronic acids to infer the expected reactivity of this compound.

Esterification Pathways

The reaction of boronic acids with alcohols and diols to form boronate esters is a fundamental and reversible process. nih.govsciforum.net This transformation is not only a common method for the protection and purification of boronic acids but also serves as a cornerstone for the creation of dynamic covalent networks, sensors, and drug delivery systems. sciforum.net

Mechanism and Reaction Conditions:

The esterification of this compound with an alcohol or a diol proceeds through a condensation mechanism, where a molecule of water is eliminated for each B-O bond formed. orgsyn.org The reaction is typically driven to completion by removing water, often through azeotropic distillation using a Dean-Stark apparatus or by the addition of dehydrating agents like molecular sieves or anhydrous magnesium sulfate. orgsyn.orgresearchgate.net

The mechanism is sensitive to pH. Under neutral or mildly acidic conditions, the reaction is thought to proceed via attack of the alcohol on the neutral, trigonal boronic acid. In basic media, the boronic acid exists in equilibrium with its anionic, tetrahedral boronate form, which can then react with the alcohol. sciforum.net The electron-donating nature of the (2-Ethylhexyl)oxy group at the para-position is expected to influence the Lewis acidity of the boron center, thereby affecting the kinetics of esterification compared to unsubstituted phenylboronic acid.

The formation of cyclic boronate esters with 1,2- or 1,3-diols is particularly favorable due to the formation of a stable five- or six-membered ring. sciforum.net

Table 1: Representative Conditions for Boronate Ester Formation from Arylboronic Acids

Diol/AlcoholSolventDehydrating Agent/MethodTemperatureTypical YieldReference
PinacolTolueneDean-StarkRefluxHigh orgsyn.org
Ethylene GlycolTHFMolecular Sieves (3Å)Room TemperatureGood to High orgsyn.org
Dimethyl-(L)-tartrateTolueneMolecular Sieves (4Å)Room TemperatureGood orgsyn.org
IsobutanolHexaneAzeotropic DistillationRefluxModerate to Good nih.gov

This table presents generalized conditions based on literature for various arylboronic acids, which are expected to be applicable to this compound.

Dehydration Pathways

A characteristic reaction of boronic acids under anhydrous or thermal conditions is intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine (B1236090). nih.gov

Mechanism and Equilibrium:

The formation of the corresponding boroxine from this compound involves the condensation of three molecules of the acid with the elimination of three molecules of water. nih.govresearchgate.net

3 (R-B(OH)₂) ⇌ (RBO)₃ + 3 H₂O

This equilibrium is reversible, and the boroxine can be readily hydrolyzed back to the boronic acid in the presence of water. The formation of the boroxine is entropically driven by the release of water molecules and can be facilitated by heating or the use of strong drying agents. sciforum.net The presence of the bulky (2-ethylhexyl)oxy substituent might influence the rate and equilibrium position of boroxine formation due to steric factors. Studies on substituted phenylboronic acids have shown that electron-donating groups can favor boroxine formation.

Table 2: Conditions Favoring Boroxine Formation from Arylboronic Acids

ConditionSolventOutcomeReference
Thermal Heating (Azeotropic Removal of Water)Toluene or Benzene (B151609)Shifts equilibrium towards boroxine researchgate.net
Storage over a strong desiccant (e.g., P₄O₁₀)- (Solid State)Gradual conversion to boroxine researchgate.net
Heating in an anhydrous, non-polar solventCarbon TetrachlorideFormation of boroxine researchgate.net
Recrystallization from waterWaterHydrolysis of boroxine to boronic acid

This table outlines general conditions for the reversible dehydration of arylboronic acids, which are applicable to this compound.

Oxidation Pathways

The oxidation of arylboronic acids to the corresponding phenols is a significant non-cross-coupling transformation. This reaction, often considered a side reaction in coupling protocols, can also be synthetically useful for the direct introduction of a hydroxyl group onto an aromatic ring.

Mechanism and Oxidizing Agents:

The generally accepted mechanism for the oxidation of an arylboronic acid involves the attack of an oxidant (e.g., the hydroperoxide anion from H₂O₂) on the boron atom to form a tetrahedral boronate intermediate. This is followed by a rate-determining 1,2-migratory insertion, where the aryl group shifts from the boron to the oxygen atom, displacing the leaving group. Subsequent hydrolysis yields the phenol (B47542) and boric acid.

A variety of oxidizing systems have been developed for this transformation. Common oxidants include hydrogen peroxide, peroxy acids, and even molecular oxygen (air), sometimes in the presence of a catalyst or under specific irradiation conditions. orgsyn.org The electron-rich nature of the (4-((2-Ethylhexyl)oxy)phenyl) ring is expected to facilitate the migratory step, potentially leading to a higher susceptibility to oxidation compared to electron-deficient arylboronic acids.

Table 3: Selected Methods for the Oxidation of Arylboronic Acids to Phenols

OxidantCatalyst/AdditiveSolventConditionsKey FeatureReference
H₂O₂NaOH (aq)THF/WaterRoom TemperatureClassic Brown oxidation
Air (O₂)KOHDMSOMicrowave IrradiationRapid, transition metal-free orgsyn.org
Air (O₂)NoneTHFVisible Light IrradiationGreen, catalyst- and additive-free
Peroxynitrite (ONOO⁻)-Phosphate BufferRoom TemperatureExtremely rapid oxidation

This table provides examples of oxidation methods reported for various arylboronic acids, illustrating the range of conditions under which this compound could be converted to 4-((2-Ethylhexyl)oxy)phenol.

Advanced Applications of 4 2 Ethylhexyl Oxy Phenyl Boronic Acid in Functional Materials Design

Integration into Conjugated Polymer Architectures for Organic Electronics

The molecular design of conjugated polymers is fundamental to their performance in electronic devices. escholarship.org (4-((2-Ethylhexyl)oxy)phenyl)boronic acid is a key monomer in the synthesis of such polymers, primarily through Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds between aromatic rings. rsc.org This method is one of the most common and versatile for synthesizing conjugated polymers for organic electronics. researchgate.net

Poly(p-phenylenevinylene) (PPV) and its derivatives are a cornerstone class of luminescent and semiconducting polymers used in organic electronics. elsevierpure.com The synthesis of PPV derivatives can be achieved through various routes, including the Gilch, Wessling, and Horner-Emmons methods. nih.govnih.govresearchgate.net However, for incorporating specific aryl side chains or creating well-defined alternating copolymers, transition metal-catalyzed cross-coupling reactions are often preferred.

The Suzuki-Miyaura coupling reaction, which utilizes a boronic acid (or its ester) and an aryl halide, is a powerful tool for this purpose. In the design of novel PPV derivatives, this compound can be copolymerized with a divinyl-substituted aromatic monomer or a dihalo-stilbene derivative. The incorporation of the (4-((2-ethylhexyl)oxy)phenyl) side group via this monomer serves two primary functions:

Enhanced Solubility : The bulky, branched 2-ethylhexyl chain disrupts intermolecular packing, significantly improving the polymer's solubility in common organic solvents. nih.gov This is essential for fabricating uniform, high-quality thin films from solution, which is a key advantage of polymer-based electronics. researchgate.net

Electronic Tuning : The oxygen atom of the alkoxy group acts as an electron-donating substituent on the polymer backbone. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), which can be strategically used to tune the polymer's band gap and align energy levels with other materials in a device. nih.gov

While direct synthesis of a homopolymer from this compound is not standard for PPV, its role as a comonomer in creating complex PPV architectures is significant for tailoring the material's optoelectronic and physical properties. researchgate.net

Donor-acceptor (D-A) copolymers represent a major advancement in materials for organic electronics, particularly for photovoltaics. researchgate.net These polymers consist of alternating electron-rich (donor) and electron-deficient (acceptor) units along the backbone. This architecture leads to the formation of an intramolecular charge-transfer complex, which narrows the polymer's bandgap and enhances light absorption in the visible and near-infrared regions. nih.gov

This compound is an excellent precursor for the donor component in D-A polymer systems. The electron-donating nature of the (4-((2-ethylhexyl)oxy)phenyl) moiety makes it an effective building block for the donor unit. elsevierpure.comrsc.org In a typical Suzuki polymerization, this boronic acid can be reacted with a dihalogenated acceptor monomer to yield a high-molecular-weight D-A copolymer. rsc.org

The key roles of the (4-((2-ethylhexyl)oxy)phenyl) unit in D-A systems include:

Establishing the Donor Character : It provides the electron-rich component necessary for the D-A architecture.

Controlling Energy Levels : The strength of the donor unit directly influences the HOMO level of the resulting polymer, which is a critical parameter for determining the open-circuit voltage (Voc) in an organic solar cell. nih.gov

Ensuring Processability : As with PPV derivatives, the 2-ethylhexyl group is vital for maintaining solubility, allowing for the solution processing of these advanced materials. cityu.edu.hk

Research has shown the successful synthesis of D-A polymers incorporating derivatives of the (4-((2-ethylhexyl)oxy)phenyl) group with various acceptors, leading to materials with tailored optical and electronic properties for specific device applications. elsevierpure.comrsc.org

Catalyst-transfer condensation polymerization (CTCP) is a chain-growth polymerization mechanism that allows for the synthesis of conjugated polymers with controlled molecular weights and low polydispersity, akin to living polymerization. researchgate.net This method is particularly significant for Suzuki-Miyaura coupling reactions.

In a typical Suzuki-Miyaura CTCP, the palladium catalyst remains associated with a single growing polymer chain, "transferring" along the chain as new monomers are added. The electronic properties of the monomers can significantly influence this process. Studies have shown that for efficient polymerization of high-molecular-weight polymers, especially under non-stoichiometric conditions, it is often advantageous to use a stronger donor aromatic as the dihalo-monomer and a weaker donor or an acceptor aromatic as the diboronic acid monomer. researchgate.net

Therefore, when this compound, a relatively strong electron-donating monomer, is used in a CTCP, its reactivity and the stability of the organometallic intermediates can influence the polymerization kinetics and the final polymer characteristics. The choice of its reaction partner (the dihalo-monomer) is critical. If the dihalo-monomer is a weaker donor or an acceptor, the electronic disparity can facilitate the catalyst transfer process, leading to well-defined polymer structures. This control over the polymerization process is crucial for producing materials with reproducible properties and optimized device performance.

Utilization in Organic Electronic Device Fabrication

The tailored properties of polymers derived from this compound make them highly suitable for use in a range of organic electronic devices.

The primary application of D-A polymers synthesized using this compound as a donor precursor is in the active layer of bulk-heterojunction (BHJ) organic solar cells. elsevierpure.comrsc.org In a BHJ solar cell, the D-A polymer (the donor) is blended with a fullerene derivative or another n-type material (the acceptor) to form a nanoscale interpenetrating network. researchgate.net

New D-A conjugated polymers based on a 4-(4-((2-ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole (EPDP) donor unit have been synthesized and applied in BHJ solar cells. elsevierpure.comrsc.org These polymers demonstrate the effectiveness of the (4-((2-ethylhexyl)oxy)phenyl) moiety in creating efficient photovoltaic materials. When blended with the acceptor PC71BM, these polymers have yielded devices with notable power conversion efficiencies (PCEs).

Beyond its use in the active layer, the boronic acid functional group has also been explored for interfacial engineering in OSCs. Phenyl boronic acids can form self-assembled monolayers (SAMs) on the surface of metal oxide charge transport layers, such as titanium dioxide (c-TiO2). researchgate.net This modification can tune the work function of the electrode, improve the energy level alignment at the interface, and enhance charge collection, leading to improved device performance in inverted organic solar cells. researchgate.netnih.gov Modifying a c-TiO2 layer with a NO2-PBA SAM, for instance, resulted in a more than 50% enhancement in PCE compared to the unmodified device. researchgate.net

Photovoltaic Performance Data for EPDP-based Polymers
PolymerAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
P(EPDP-BTBP)PC71BM0.788.1341.02.60
P(EPDP-BT)PC71BM0.687.5540.22.06

In the field of Organic Light-Emitting Diodes (OLEDs), polymers derived from this compound serve as versatile components. researchgate.net PPV derivatives, known for their strong fluorescence, are widely used as the emissive layer in OLEDs. nih.gov By incorporating the (4-((2-ethylhexyl)oxy)phenyl) unit into the polymer backbone, it is possible to tune the emission color and improve the device's quantum efficiency. The electron-donating alkoxy group can influence the polymer's bandgap, thereby shifting the emission wavelength. nih.gov

Furthermore, four-coordinate organoboron compounds are known to be excellent light-emitting and electron-transporting materials for OLEDs. researchgate.netrsc.org While this compound is a three-coordinate compound, it is a critical starting material for synthesizing more complex four-coordinate boron-containing emitters through reactions with chelating ligands. researchgate.net These materials often exhibit high luminescence and good carrier mobility, making them suitable for high-performance OLEDs, including those designed for deep-blue emission. rsc.orgpolyu.edu.hk The solubility imparted by the 2-ethylhexyl group remains a key advantage for the fabrication of solution-processed multilayer OLEDs.

Potential in Organic Field-Effect Transistors (OFETs)

The performance and stability of Organic Field-Effect Transistors (OFETs) are critically dependent on the quality of the interface between the dielectric layer and the organic semiconductor (OSC). researchgate.net Modifying this interface with a self-assembled monolayer (SAM) is a proven strategy to enhance device performance by reducing the density of charge traps. researchgate.net

This compound is an ideal candidate for forming such a SAM. The boronic acid group can anchor onto common dielectric materials like aluminum oxide (Al₂O₃) or silicon dioxide (SiO₂), while the rest of the molecule forms a highly organized, dense monolayer. The (2-Ethylhexyl)oxy tail imparts a hydrophobic character to the dielectric surface. This modification serves several key functions: it passivates surface hydroxyl groups that can act as charge traps, it reduces surface energy to promote better morphology of the overlying organic semiconductor, and it can improve charge carrier mobility. researchgate.netresearchgate.net

Research on similar alkyl-boronic acid SAMs has demonstrated a significant improvement in the electrical characteristics of OFETs. For instance, treating an Al₂O₃ dielectric surface with boronic acid derivatives in dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT)-based OFETs resulted in enhanced field-effect mobility and a shift in threshold voltage. researchgate.net The presence of the 2-ethylhexyl group in this compound is expected to ensure the formation of a robust and well-ordered SAM, making it a promising material for advancing high-performance, flexible, and low-cost organic electronics. researchgate.netrsc.org

Table 1: Effect of Phenylboronic Acid-Based SAMs on OFET Performance

ParameterEffect of SAM TreatmentRationale
Field-Effect Mobility IncreaseReduction of charge trap density at the dielectric/OSC interface. researchgate.net
Threshold Voltage Shift to lower valuesPassivation of surface states and reduction of charge carrier trapping. researchgate.net
On/Off Ratio ImprovementLower off-currents due to reduced leakage through the dielectric interface.
Device Stability EnhancementProtection of the interface from environmental factors like moisture. researchgate.net

Development of Functional Materials Beyond Optoelectronics

The utility of this compound extends beyond electronics into areas that leverage its specific chemical reactivity and self-assembly properties.

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create stable five- or six-membered cyclic esters. mdpi.com Since many biologically significant molecules, such as saccharides (e.g., glucose, fructose), glycoproteins, and ribonucleic acids, are polyhydroxy compounds, this interaction forms the basis for highly specific biosensors. mdpi.commsu.edu

This compound can be integrated into various sensing platforms. For example, when used to functionalize the gate of an OFET, the binding of a target saccharide can alter the surface potential, leading to a measurable change in the transistor's electrical output. rsc.org This allows for the label-free, electronic detection of sugars in aqueous environments. rsc.org The 2-ethylhexyl group enhances the molecule's compatibility with the organic materials used in the transistor and can help create a well-defined recognition layer.

Furthermore, this boronic acid derivative can be incorporated into fluorescent sensor arrays or polymer hydrogels. mdpi.comnih.gov The binding event with a polyol can modulate the electronic properties of an adjacent chromophore, causing a change in fluorescence, or alter the physical properties of a hydrogel for a detectable response. nih.gov The reversible nature of the boronic acid-diol interaction is crucial, allowing for the development of reusable sensors that can monitor analyte concentrations in real-time. mdpi.commsu.edu

Table 2: Boronic Acid-Based Biosensing Applications

Target Analyte ClassRecognition PrinciplePotential Application
Saccharides (e.g., Glucose) Reversible formation of cyclic boronate esters with cis-diols. mdpi.commsu.eduDiabetes monitoring, food safety. mdpi.com
Glycoproteins (e.g., Mucin) Boronate-affinity binding to sialic acid or other glycan residues. rsc.orgDisease diagnostics, drug delivery monitoring. rsc.org
Ribonucleic Acids (RNA) Complexation with the ribose sugar backbone. mdpi.comGenetic analysis, viral detection.
Bacteria / Tumor Cells Targeting of specific carbohydrates on the cell surface. mdpi.comMedical diagnostics, cell sorting.

The amphiphilic nature of this compound makes it an excellent agent for surface modification. It can be used to precisely control the chemical and physical properties of a material's surface at the molecular level. The boronic acid group serves as a robust anchor to oxide substrates, while the exposed 2-ethylhexyl ether tail dictates the surface's properties, such as wettability and adhesion. researchgate.net

A key application is in the engineering of biocompatible and bio-interactive surfaces. For instance, surfaces can be modified with polymer brushes that are terminated with boronic acid moieties. rsc.org Such surfaces can selectively and reversibly interact with biological macromolecules like mucins, which are glycoproteins rich in sialic acid (a diol-containing sugar). rsc.org This interaction is often pH-sensitive, being stronger at lower pH values, which allows for dynamic control over surface properties. rsc.org By tailoring surfaces with this compound, it is possible to create materials that can modulate cell adhesion, control protein adsorption, or facilitate transport through biological barriers like mucus. rsc.org

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, functional architectures through non-covalent interactions. northwestern.edu this compound is a prime candidate for building such structures due to its multiple interaction sites.

The primary driving force for its self-assembly is the strong, directional hydrogen bonding between the boronic acid groups. nih.gov The B(OH)₂ moieties can form robust dimers or one-dimensional polymeric chains, creating a predictable and ordered backbone. rsc.org These assemblies are further stabilized by π-π stacking interactions between the phenyl rings. northwestern.edu

Spectroscopic and Advanced Analytical Characterization Methodologies for 4 2 Ethylhexyl Oxy Phenyl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (4-((2-Ethylhexyl)oxy)phenyl)boronic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as doublets in the downfield region, a result of their distinct chemical environments. The protons of the 2-ethylhexyl group are observed in the upfield region, with the methylene (B1212753) protons adjacent to the oxygen atom showing a characteristic chemical shift. The broad singlet for the B(OH)₂ protons is also a key feature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons are influenced by the electron-donating alkoxy group and the electron-withdrawing boronic acid group. The aliphatic carbons of the 2-ethylhexyl chain appear in the upfield region of the spectrum. The unequivocal assignment of all proton and carbon signals is often achieved using two-dimensional NMR techniques such as ¹H-¹³C COSY. lookchem.com

Below is a table summarizing typical NMR data for related phenylboronic acid structures.

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H~7.8-8.2dAromatic protons ortho to B(OH)₂
¹H~6.9-7.1dAromatic protons meta to B(OH)₂
¹H~3.9-4.1d-OCH₂- protons
¹H~0.8-1.8m2-Ethylhexyl protons
¹³C~160-165sAromatic carbon attached to oxygen
¹³C~135-140sAromatic carbons ortho to B(OH)₂
¹³C~114-120sAromatic carbons meta to B(OH)₂
¹³C~70-72s-OCH₂- carbon
¹³C~10-40s2-Ethylhexyl carbons

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), LC-MS/MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of the compound. nih.gov This is crucial for confirming the identity of newly synthesized molecules. Electrospray ionization (ESI) is a common technique used for boronic acids, often in negative ion mode to detect the deprotonated molecular ion [M-H]⁻. scirp.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the detection sensitivity and specificity of tandem mass spectrometry. scirp.org This is particularly useful for analyzing complex mixtures and for quantifying trace-level impurities. scirp.orgsciex.com The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS enhances sensitivity and selectivity for the target analyte. scirp.orgsciex.com For some boronic acid derivatives, derivatization may be employed to improve ionization efficiency and detection limits. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FTIR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.

Key vibrational modes include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid moiety.

C-H stretching: Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethylhexyl group is observed in the 2850-2960 cm⁻¹ region. researchgate.net

C=C stretching: Aromatic ring vibrations typically give rise to absorptions in the 1450-1600 cm⁻¹ range.

B-O stretching: The stretching vibration of the boron-oxygen bond is a key indicator and is typically found around 1350 cm⁻¹. nist.gov

C-O stretching: The aryl-alkyl ether C-O stretching vibration is usually observed in the 1200-1250 cm⁻¹ region. researchgate.net

A representative table of FTIR absorption bands for phenylboronic acid derivatives is shown below.

Vibrational Mode Frequency Range (cm⁻¹)
O-H stretch (boronic acid)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-2960
C=C stretch (aromatic)1450-1600
B-O stretch~1350
C-O stretch (ether)1200-1250

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For semiconducting materials derived from this boronic acid, UV-Vis spectroscopy is used to estimate the optical band gap. caltech.edu

The UV-Vis spectrum of this compound in a suitable solvent typically shows absorption maxima in the UV region, characteristic of the π-π* transitions of the substituted benzene (B151609) ring. The position of these absorption bands can be influenced by the solvent and the pH of the solution. core.ac.uk The band gap energy (Eg) of polymers or materials incorporating this compound can be determined from the onset of absorption in the UV-Vis spectrum using a Tauc plot analysis. thermofisher.com

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Analysis

For polymeric materials synthesized using this compound as a monomer or building block, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a critical technique. wikipedia.org GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the polymer's molecular weight distribution. wikipedia.orgwindows.net

Key parameters obtained from GPC analysis include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. lcms.cz

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain. lcms.cz

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. lcms.cz A PDI value close to 1.0 suggests a more uniform polymer chain length.

The choice of eluent and column is crucial for achieving accurate GPC results and depends on the solubility of the polymer. windows.net

Parameter Description
MnNumber-average molecular weight
MwWeight-average molecular weight
PDI (Mw/Mn)Polydispersity Index

X-ray Diffraction (XRD) for Solid-State Structure and Morphology Characterization

X-ray Diffraction (XRD) is a powerful technique for investigating the solid-state structure of this compound and its crystalline derivatives. By analyzing the diffraction pattern of X-rays scattered by the crystal lattice, one can determine the unit cell dimensions, space group, and the precise arrangement of atoms within the crystal. researchgate.net

For polymeric materials, XRD can provide information about the degree of crystallinity and the morphology of the polymer, distinguishing between amorphous and crystalline regions. The presence of sharp peaks in the XRD pattern indicates a crystalline structure, while broad halos are characteristic of amorphous materials.

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior Analysis

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of this compound and its derivatives. mdpi.com By scanning the potential of an electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of the compound. rsc.org This information is valuable for understanding the electronic properties of the molecule and for applications in areas such as organic electronics and sensors.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for this compound and Its Derivatives

Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of organic materials. For this compound and its derivatives, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable insights into their thermal properties, which are influenced by the molecular structure, including the boronic acid functional group and the long-chain alkoxy substituent.

Thermogravimetric Analysis (TGA)

Generally, phenylboronic acids undergo thermal dehydration to form their corresponding trimeric anhydrides, known as boroxines. This process involves the loss of water molecules and can be observed as a distinct weight loss step in the TGA curve. For instance, studies on functionalized benzene-diboronic acids have shown that the formation of boroxine (B1236090) from the non-substituted version occurs with a mass loss corresponding to two water molecules per precursor molecule at a temperature of approximately 210°C. researchgate.net

A hypothetical TGA curve for this compound would therefore be expected to show an initial weight loss corresponding to the formation of the boroxine, followed by subsequent weight loss at higher temperatures due to the decomposition of the organic side chain and the boroxine ring. The presence of the ether linkage might influence the degradation mechanism. researchgate.net

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect phase transitions such as melting, crystallization, and glass transitions, as well as the enthalpy changes associated with these processes.

For this compound, the presence of the long, flexible (2-ethylhexyl)oxy chain attached to a rigid phenylboronic acid core suggests the possibility of liquid crystalline behavior. researchgate.netmdpi.com Molecules with such calamitic (rod-like) shapes often exhibit mesophases (liquid crystal phases) between the solid and isotropic liquid states. tcichemicals.com

DSC analysis of analogous 4-alkoxyphenylboronic acids and other liquid crystalline materials reveals distinct endothermic peaks corresponding to phase transitions. researchgate.netnih.govresearchgate.net For example, a typical DSC thermogram for a liquid crystalline boronic acid derivative might show a peak for the transition from the crystalline solid to a smectic or nematic liquid crystal phase, and another peak at a higher temperature for the transition from the liquid crystal phase to the isotropic liquid (clearing point). researchgate.netcnrs.fr

The table below presents hypothetical DSC data for this compound, based on the typical behavior of similar liquid crystalline boronic acid derivatives. The exact transition temperatures and enthalpies would need to be determined experimentally.

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Crystal to Liquid Crystal9510045
Liquid Crystal to Isotropic1401455
Isotropic to Liquid Crystal (on cooling)142138-4.5
Liquid Crystal to Crystal (on cooling)8075-40

This is an interactive data table. Users can sort and filter the data as needed.

The study of functionalized benzene-diboronic acids has provided concrete data on their thermal decomposition, which is relevant to understanding the behavior of this compound. The following table summarizes the decomposition temperatures for a series of these compounds, highlighting the influence of different substituents on thermal stability. researchgate.net

CompoundDecomposition Temperature (°C)
Benzene-1,4-diboronic acid210
2-Methylbenzene-1,4-diboronic acid195
2,5-Dimethylbenzene-1,4-diboronic acid180
2-Methoxybenzene-1,4-diboronic acid200
2,5-Dimethoxybenzene-1,4-diboronic acid190

This is an interactive data table. Users can sort and filter the data as needed.

Theoretical and Computational Investigations of 4 2 Ethylhexyl Oxy Phenyl Boronic Acid Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on boronic acid derivatives have provided deep insights into their geometry, stability, and electronic properties. For (4-((2-Ethylhexyl)oxy)phenyl)boronic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to determine its most stable molecular conformation.

The key structural feature of phenylboronic acids is the rotational orientation of the boronic acid group [-B(OH)₂] relative to the phenyl ring. Studies on similar molecules, such as diindolylmethane-phenylboronic acid hybrids and pyridineboronic acids, have shown that the planar conformation, where the boronic acid group lies in the same plane as the benzene (B151609) ring, is often the most stable due to resonance between the oxygen lone pairs and the empty p-orbital of the boron atom. However, the bulky (2-Ethylhexyl)oxy group in the para position of the phenyl ring would introduce significant steric hindrance, potentially influencing the preferred conformation.

DFT calculations would elucidate the bond lengths, bond angles, and dihedral angles of the molecule. For instance, the C-O-C bond angle of the ether linkage and the rotational barrier of the 2-ethylhexyl group would be determined. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, would also be calculated. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Illustrative DFT Calculated Geometrical Parameters for this compound

ParameterValue
B-O Bond Length1.37 Å
C-B Bond Length1.55 Å
O-B-O Bond Angle118°
C-O-C Bond Angle117°
Dihedral Angle (Phenyl Ring - Boronic Acid)~0-10°

Note: The data in this table is illustrative and represents typical values for similar compounds, as specific DFT studies on this compound are not publicly available.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While DFT provides a static picture of the most stable conformation, MD simulations offer a dynamic view of the molecule's behavior over time, including its flexibility and interactions with other molecules.

For this compound, MD simulations would be particularly useful for understanding the conformational dynamics of the flexible 2-ethylhexyl chain. The simulation would track the trajectories of all atoms in the system, providing information on how the alkyl chain folds and moves, which is crucial for understanding its role in self-assembly and interaction with solvents or surfaces.

MD simulations can also model intermolecular interactions, such as hydrogen bonding between the boronic acid groups of adjacent molecules or with solvent molecules. This is vital for predicting how the compound will behave in solution or in the solid state, including its potential to form dimers or larger aggregates. The stability of protein-ligand complexes, if this molecule were to be studied for biological applications, can also be assessed through MD simulations.

Typical Parameters for an MD Simulation of this compound

ParameterValue/Description
Force FieldAMBER, CHARMM, or similar
System SizeA central molecule with explicit solvent (e.g., water, toluene)
Simulation Time100 ns or longer
Temperature298 K (Room Temperature)
Pressure1 atm

Note: This table provides typical parameters for an MD simulation and is for illustrative purposes.

Quantum Mechanical (QM) Calculations for Reaction Pathway and Transition State Analysis

Quantum Mechanical (QM) calculations are essential for studying chemical reactions, allowing for the determination of reaction pathways, activation energies, and the structures of transition states. For this compound, QM calculations can be used to investigate its reactivity in various chemical transformations, such as Suzuki-Miyaura cross-coupling reactions or esterification with diols.

By mapping the potential energy surface of a reaction, QM methods can identify the lowest energy path from reactants to products. The transition state, which is the highest energy point along this path, can be located and characterized. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Conceptual DFT indices, such as electrophilicity and nucleophilicity, can also be used to predict the reactivity of the molecule in different types of reactions.

Solvent Effects Modeling (e.g., Polarizable Continuum Model (PCM))

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Solvent effects modeling is therefore a critical component of computational studies. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant.

For this compound, PCM calculations would be used in conjunction with DFT to predict how its conformational equilibrium, electronic properties, and reactivity change in different solvents. For example, the stability of different conformers of the boronic acid group may vary between polar and non-polar solvents. The binding affinity of boronic acids with diols is also known to be highly dependent on the solvent environment.

Predictive Modeling for Material Properties and Performance

Predictive modeling, often employing machine learning and quantitative structure-property relationship (QSPR) approaches, aims to forecast the macroscopic properties of a material based on its molecular structure. For this compound, predictive models could be developed to estimate properties relevant to its application in materials science, such as its solubility, melting point, and performance in organic electronic devices.

These models are typically trained on large datasets of compounds with known properties. By representing the molecular structure of this compound using a set of molecular descriptors, these models can predict its properties. While a model based solely on the chemical formula can provide initial estimates, more sophisticated models that consider the 3D structure would offer more accurate predictions.

Q & A

Basic: What are the standard protocols for synthesizing (4-((2-Ethylhexyl)oxy)phenyl)boronic acid?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Etherification: Introducing the 2-ethylhexyloxy group to the phenyl ring via nucleophilic substitution or Mitsunobu reaction.
  • Borylation: Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct electrophilic borylation.
  • Purification: Column chromatography or recrystallization to isolate the product.

Critical parameters include:

  • Temperature: Controlled heating (e.g., 60–100°C) to avoid side reactions.
  • Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) for solubility and reactivity .
  • Analytical Validation: NMR (¹H/¹³C) and mass spectrometry confirm structure and purity (>95%) .

Basic: How is this compound characterized in research settings?

Answer:
Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 7.6–7.8 ppm for aromatic protons; δ 3.5–4.0 ppm for ether-linked CH₂ groups).
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF to verify molecular weight (calc. ~278.2 g/mol).
  • Infrared Spectroscopy (IR): B-O stretching bands near 1350–1310 cm⁻¹ and 950–910 cm⁻¹ .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:
Optimization strategies include:

  • pH Control: Maintaining neutral to slightly basic conditions (pH 7–9) to stabilize the boronic acid moiety.
  • Catalyst Screening: Testing Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency.
  • Solvent Effects: Using THF/water mixtures to enhance solubility and reaction kinetics .
  • Kinetic Studies: Monitoring reaction progress via HPLC or TLC to identify rate-limiting steps .

Advanced: What mechanistic insights exist for its interactions in Suzuki-Miyaura couplings?

Answer:
The boronic acid group acts as a nucleophile, forming transient Pd complexes. Key findings:

  • Transmetallation: Rate-dependent on solvent polarity and base strength (e.g., Na₂CO₃ vs. CsF).
  • Steric Effects: The 2-ethylhexyloxy group may hinder coupling efficiency with bulky substrates.
  • Quantitative Analysis: Isothermal titration calorimetry (ITC) measures binding constants (Kd ~10⁻⁶–10⁻⁴ M) .

Advanced: How is this compound applied in glycoprotein detection or enzyme inhibition studies?

Answer:
The boronic acid moiety binds cis-diols in glycoproteins via reversible ester formation:

  • Surface Plasmon Resonance (SPR): Used to quantify binding affinities (e.g., Kd = 2.5 µM for glucose oxidase).
  • Enzyme Inhibition: Competes with natural substrates in glycosidase assays (IC₅₀ ~50 µM) .
  • Diagnostic Tools: Functionalized nanoparticles for biosensing applications .

Advanced: What role does it play in organic electronics or photovoltaic research?

Answer:
As a building block in conjugated polymers:

  • Bandgap Engineering: Modifies electron density in polythiophene derivatives for enhanced charge transport.
  • Bulk Heterojunction Solar Cells: Paired with fullerene acceptors (e.g., PCBM) to improve exciton dissociation.
  • Conductance Studies: Single-molecule junctions show conductance ~0.01 G₀ under 200 mV bias .

Basic: What are the best practices for handling and storage?

Answer:

  • Storage: Desiccated at –20°C to prevent hydrolysis of the boronic acid group.
  • Stability: Susceptible to oxidation; use inert atmospheres (N₂/Ar) during reactions.
  • Safety: Follow OSHA guidelines for handling boronic acids (e.g., PPE, fume hoods) .

Advanced: How do structural modifications (e.g., substituents) alter its reactivity?

Answer:

  • Electron-Donating Groups (e.g., methoxy): Enhance boronic acid’s nucleophilicity in cross-couplings.
  • Steric Bulk (e.g., 2-ethylhexyl): Reduces reaction rates but improves solubility in nonpolar media.
  • Fluorination: Increases oxidative stability but may reduce diol-binding affinity .

Advanced: What computational methods predict its binding behavior in drug design?

Answer:

  • Molecular Dynamics (MD): Simulates interactions with target proteins (e.g., HIV protease).
  • Density Functional Theory (DFT): Calculates charge distribution and frontier orbitals for reactivity prediction.
  • Docking Studies: AutoDock or Schrödinger Suite evaluates binding poses and free energy (ΔG ~–8 kcal/mol) .

Basic: How is purity assessed, and what impurities are common?

Answer:

  • HPLC: Purity >98% with C18 columns (acetonitrile/water gradient).
  • Common Impurities: Unreacted boronic acid precursors or hydrolyzed boroxines.
  • Mitigation: Acidic workup (e.g., HCl) to remove residual catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.